Cas no 1609404-26-3 (N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide)

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
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- MDL: MFCD13186418
- Inchi: 1S/C15H25NO2.BrH/c1-5-13(6-2)16-11-12-8-9-14(17-4)15(10-12)18-7-3;/h8-10,13,16H,5-7,11H2,1-4H3;1H
- InChI Key: BSHSRFRAJPWMDR-UHFFFAOYSA-N
- SMILES: O(C1C=C(CNC(CC)CC)C=CC=1OC)CC.Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB219715-1 g |
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide; 95% |
1609404-26-3 | 1g |
€88.60 | 2023-01-27 | ||
abcr | AB219715-1g |
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, 95%; . |
1609404-26-3 | 95% | 1g |
€94.10 | 2025-02-27 | |
Ambeed | A978018-5g |
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide |
1609404-26-3 | 95% | 5g |
$104.0 | 2024-04-23 | |
1PlusChem | 1P00J41I-1g |
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide |
1609404-26-3 | 95% | 1g |
$43.00 | 2024-06-20 | |
abcr | AB219715-5g |
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, 95%; . |
1609404-26-3 | 95% | 5g |
€218.80 | 2025-02-27 | |
A2B Chem LLC | AI90902-5g |
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide |
1609404-26-3 | 95% | 5g |
$111.00 | 2024-04-20 | |
A2B Chem LLC | AI90902-1g |
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide |
1609404-26-3 | 95% | 1g |
$35.00 | 2024-04-20 | |
abcr | AB219715-5 g |
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide; 95% |
1609404-26-3 | 5g |
€207.20 | 2023-01-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432860-5g |
N-(3-ethoxy-4-methoxybenzyl)pentan-3-amine hydrobromide |
1609404-26-3 | 95% | 5g |
¥934 | 2023-04-10 | |
1PlusChem | 1P00J41I-5g |
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide |
1609404-26-3 | 95% | 5g |
$128.00 | 2024-06-20 |
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide Related Literature
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
Introduction to N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine Hydrobromide (CAS No. 1609404-26-3)
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, identified by its CAS number 1609404-26-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for further investigation into its pharmacological properties.
The molecular structure of N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide consists of a benzyl group attached to an amine functional group, with specific substitutions at the 3rd and 4th positions of the benzene ring. The presence of ethoxy and methoxy groups at these positions enhances the compound's solubility and reactivity, which are crucial factors in drug design and synthesis.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide has been studied for its potential role in inhibiting specific enzymes and receptors that are involved in inflammatory responses, neurodegenerative disorders, and cancer. Its unique structural features make it a promising candidate for further exploration in medicinal chemistry.
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The benzyl amine portion of the molecule is typically prepared through nucleophilic substitution reactions, while the ethoxy and methoxy groups are introduced via etherification reactions. The final step involves the formation of the hydrobromide salt, which improves the compound's stability and bioavailability.
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